molecular formula C25H23N3O6 B11442857 2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11442857
M. Wt: 461.5 g/mol
InChI Key: DPCTZSANZFCZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethoxybenzaldehyde with anthranilic acid to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinazolinone core. Subsequent functionalization steps, including acylation and methoxylation, are carried out to introduce the desired substituents on the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the quinazolinone ring, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings, leading to the formation of novel derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized quinazolinone compounds with different biological activities.

Scientific Research Applications

    Biology: Research has shown that quinazolinone derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound may be explored for its potential as a lead compound in drug discovery.

    Medicine: Due to its biological activities, the compound is of interest for the development of new therapeutic agents. Studies have investigated its potential as an anticancer agent, as well as its effects on various biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It may be used as a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE include other quinazolinone derivatives with different substituents on the quinazolinone core. Examples include:

  • 2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
  • 2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(4-METHOXYPHENYL)ACETAMIDE
  • 2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(2-HYDROXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(2,4-DIMETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of methoxy groups on the phenyl rings and the acetamide moiety contribute to its unique reactivity and potential therapeutic applications. This compound’s specific structure-activity relationship makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O6/c1-32-16-12-13-20(22(14-16)34-3)28-24(30)17-8-4-6-10-19(17)27(25(28)31)15-23(29)26-18-9-5-7-11-21(18)33-2/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

DPCTZSANZFCZMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.